molecular formula C14H19FN2O2 B15363982 tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15363982
M. Wt: 266.31 g/mol
InChI Key: USPFOFZECUFFCS-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound belonging to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom on the isoquinoline structure. Isoquinolines are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functional group modifications to introduce the tert-butyl, amino, and fluorine groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Isoquinolines, including tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

  • Tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a nitro group instead of an amino group.

  • Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but without the fluorine atom.

  • Tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with the positions of the amino and fluorine groups reversed.

Uniqueness: The presence of both an amino and a fluorine group on the isoquinoline ring makes tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate unique, as these functional groups can modulate its chemical and biological properties in distinct ways.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

tert-butyl 7-amino-6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3

InChI Key

USPFOFZECUFFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)F

Origin of Product

United States

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